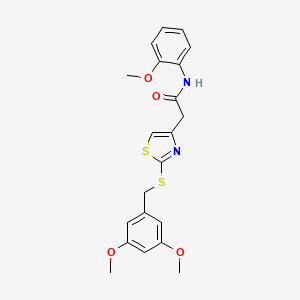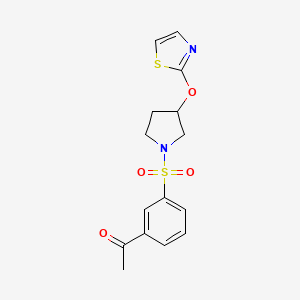![molecular formula C22H16FN3O4 B2666751 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902923-65-3](/img/no-structure.png)
3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H16FN3O4 and its molecular weight is 405.385. The purity is usually 95%.
BenchChem offers high-quality 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Herbicidal Activities
Research indicates that compounds structurally similar to 3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione show promising herbicidal activities. For instance, Yang Huazheng (2013) synthesized 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds that displayed significant herbicidal activities against Brassica napus, suggesting a potential application in agriculture (Yang Huazheng, 2013).
Urease Inhibition
A study by A. Rauf et al. (2010) on the synthesis of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones revealed that these compounds exhibited varying degrees of urease inhibition. This suggests potential medicinal applications, particularly in treating conditions where urease activity is a factor (A. Rauf et al., 2010).
Nonlinear Optical Properties
S. Shettigar et al. (2009) studied the nonlinear optical properties of novel styryl dyes related to pyrimidine-2,4(1H,3H)-diones. Their research suggests that these compounds could be promising materials for nonlinear optical applications, which are crucial in fields like photonics and telecommunications (S. Shettigar et al., 2009).
Antitumor Potential
Research into sulfonamide derivatives containing pyrimidine-2,4-diones indicates potential antitumor applications. For example, Z. Huang, Z. Lin, and J. Huang (2001) designed and synthesized sulfonamide derivatives showing high antitumor activity and low toxicity, highlighting the potential of similar pyrimidine derivatives in cancer treatment (Z. Huang, Z. Lin, J. Huang, 2001).
Antimicrobial and Anti-Inflammatory Properties
D. Giles et al. (2011) synthesized pyrimidine derivatives of indane-1,3-dione, demonstrating analgesic, anti-inflammatory, and antimicrobial activities. This suggests that related pyrimidine-2,4(1H,3H)-dione compounds could have similar therapeutic properties (D. Giles et al., 2011).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the pyrido[2,3-d]pyrimidine core followed by the introduction of the benzyl and benzodioxol moieties.", "Starting Materials": [ "2-aminopyridine", "4-fluorobenzaldehyde", "ethyl acetoacetate", "1,3-benzodioxole", "sodium hydride", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "methylene chloride", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of pyrido[2,3-d]pyrimidine core", "a. React 2-aminopyridine with ethyl acetoacetate in the presence of sulfuric acid to obtain ethyl 2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine-5-carboxylate.", "b. React ethyl 2-amino-4,6-dimethylpyrido[2,3-d]pyrimidine-5-carboxylate with sodium hydride and 4-fluorobenzaldehyde in methylene chloride to obtain 1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione.", "Step 2: Introduction of benzodioxol moiety", "a. React 1,3-benzodioxole with acetic anhydride and sulfuric acid to obtain 3-acetoxy-1,3-benzodioxole.", "b. React 3-acetoxy-1,3-benzodioxole with sodium bicarbonate in ethanol to obtain 3-hydroxy-1,3-benzodioxole.", "c. React 3-hydroxy-1,3-benzodioxole with 1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of sulfuric acid to obtain the final compound '3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione'." ] } | |
CAS-Nummer |
902923-65-3 |
Produktname |
3-(1,3-benzodioxol-5-ylmethyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Molekularformel |
C22H16FN3O4 |
Molekulargewicht |
405.385 |
IUPAC-Name |
3-(1,3-benzodioxol-5-ylmethyl)-1-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H16FN3O4/c23-16-6-3-14(4-7-16)11-25-20-17(2-1-9-24-20)21(27)26(22(25)28)12-15-5-8-18-19(10-15)30-13-29-18/h1-10H,11-13H2 |
InChI-Schlüssel |
ZSVNMPHQXBRGQA-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-methoxypropyl)-3-phenyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2666670.png)


![4-(2-Methyl-1,3-oxazol-4-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2666675.png)


![6-butyl-3-{[4-(2,3-dimethylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2666682.png)

![N-(4-ethoxyphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2666685.png)
![5-(5-Bromopyrimidin-2-yl)-2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2666686.png)
![6-Bromo-2-formylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B2666687.png)
